(2R)-2-amino-N-cyclopentyl-3-methylbutanamide

CAS No.: 1568155-82-7

Cat. No.: VC2617593

Molecular Formula: C10H20N2O

Molecular Weight: 184.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1568155-82-7 |

|---|---|

| Molecular Formula | C10H20N2O |

| Molecular Weight | 184.28 g/mol |

| IUPAC Name | (2R)-2-amino-N-cyclopentyl-3-methylbutanamide |

| Standard InChI | InChI=1S/C10H20N2O/c1-7(2)9(11)10(13)12-8-5-3-4-6-8/h7-9H,3-6,11H2,1-2H3,(H,12,13)/t9-/m1/s1 |

| Standard InChI Key | GRJJRKRYXRWSAK-SECBINFHSA-N |

| Isomeric SMILES | CC(C)[C@H](C(=O)NC1CCCC1)N |

| SMILES | CC(C)C(C(=O)NC1CCCC1)N |

| Canonical SMILES | CC(C)C(C(=O)NC1CCCC1)N |

Introduction

Chemical Identity and Structural Characteristics

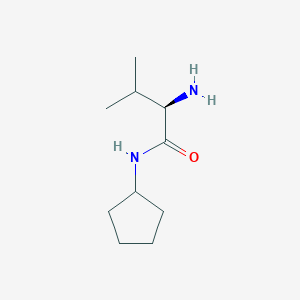

(2R)-2-amino-N-cyclopentyl-3-methylbutanamide is a chiral compound derived from valine with an amide linkage to a cyclopentyl group. The molecule features the R-configuration at the alpha carbon atom, which distinguishes it from its enantiomer and influences its biological activity.

Basic Chemical Information

The compound has been well-characterized with specific chemical identifiers as detailed in Table 1.

Table 1: Chemical Identity of (2R)-2-amino-N-cyclopentyl-3-methylbutanamide

| Parameter | Value |

|---|---|

| CAS Number | 1568155-82-7 |

| Molecular Formula | C₁₀H₂₀N₂O |

| Molecular Weight | 184.28 g/mol |

| IUPAC Name | (2R)-2-amino-N-cyclopentyl-3-methylbutanamide |

| Standard InChI | InChI=1S/C10H20N2O/c1-7(2)9(11)10(13)12-8-5-3-4-6-8/h7-9H,3-6,11H2,1-2H3,(H,12,13)/t9-/m1/s1 |

| Standard InChIKey | GRJJRKRYXRWSAK-SECBINFHSA-N |

| Canonical SMILES | CC(C)C(C(=O)NC1CCCC1)N |

Structural Features

The compound possesses several key structural features that contribute to its biological activity:

-

An amino group at the alpha position

-

A stereospecific center with R-configuration

-

A hydrophobic isopropyl side chain derived from valine

-

An amide bond connecting to a cyclopentyl ring

This specific arrangement creates a molecule with both hydrophilic and hydrophobic regions, potentially enabling interaction with multiple biological targets.

Physical and Chemical Properties

The physical and chemical properties of (2R)-2-amino-N-cyclopentyl-3-methylbutanamide influence its stability, solubility, and bioavailability, which are crucial factors in drug development.

| Property | Value |

|---|---|

| Physical State | Solid (predicted) |

| Topological Polar Surface Area | ~58.61 Ų (estimated from similar structures) |

| LogP | ~2.57 (estimated, similar to S-isomer) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bond Count | 3 |

Salt Forms

The compound can form stable salts, notably the hydrochloride salt, which may offer improved solubility and stability profiles:

Table 3: Salt Form Characteristics

| Salt Form | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| Hydrochloride | C₁₀H₂₀N₂O·HCl | 220.74 g/mol | Related to 1236262-43-3 |

The hydrochloride salt form provides enhanced water solubility compared to the free base, which can be advantageous for pharmaceutical formulations .

Stereochemistry and Isomers

Comparison with S-isomer

Both enantiomers have been documented in the literature, with the S-isomer having its own distinct chemical identity:

Table 4: Comparison of R and S Isomers

| Property | (2R)-isomer | (2S)-isomer |

|---|---|---|

| CAS Number | 1568155-82-7 | 1188530-96-2 |

| SMILES | CC(C)C(C(=O)NC1CCCC1)N | CC(C)C@HC(NC1CCCC1)=O |

| Biological Activity | Potential anticonvulsant and pain-attenuating properties | Similar but potentially different potency |

The stereochemistry significantly influences biological activity, as different enantiomers can interact differently with biological targets, which are themselves chiral in nature .

Synthesis Methods

General Synthetic Approach

One reported synthetic route involves:

-

Protection of the amino group of R-valine

-

Activation of the carboxylic acid group

-

Coupling with cyclopentylamine

-

Deprotection to reveal the free amino group

A specific example from patent literature describes:

"(R)-tert-Butyl (1-(cyclopentylamino)-3-methyl-1-oxobutan-2-yl)carbamate (0.61 g) in DCM (15 mL) was treated with TFA (5 mL) and stirred at room temperature for 3 h. The mixture was concentrated, and the residue was dissolved in DCM and washed with saturated aqueous sodium bicarbonate. The organic layer was dried, filtered, and concentrated to give (R)-2-amino-N-cyclopentyl-3-methylbutanamide."

This synthetic approach yields the desired R-isomer with high stereochemical purity.

Biological Activity and Pharmacological Properties

Anticonvulsant Properties

Research indicates that (2R)-2-amino-N-cyclopentyl-3-methylbutanamide exhibits potential anticonvulsant properties. As a primary amino acid derivative (PAAD), it may modulate neuronal excitability through mechanisms that could involve ion channels or neurotransmitter systems.

Pain-Attenuating Effects

The compound has demonstrated pain-attenuating effects in preliminary studies, suggesting potential applications in pain management. The precise mechanism of action remains under investigation, but may involve modulation of pain signaling pathways similar to other amino acid derivatives.

Structure-Activity Relationships

The specific structural features contributing to the biological activity include:

-

The stereochemistry at the alpha carbon (R-configuration)

-

The cyclopentyl amide moiety, which likely influences receptor binding

-

The isopropyl side chain, which may interact with hydrophobic binding pockets

These structural elements collectively contribute to the compound's ability to interact with biological targets relevant to seizure control and pain modulation.

Pharmaceutical Applications and Development

Drug Development Considerations

Several factors influence the compound's development as a potential therapeutic agent:

-

Pharmacokinetic properties, which affect dosing regimens

-

Safety profile and potential adverse effects

-

Formulation challenges, particularly related to solubility

-

The possible advantage of developing the hydrochloride salt form for improved pharmaceutical properties

Comparative Analysis with Related Compounds

Structural Analogues

(2R)-2-amino-N-cyclopentyl-3-methylbutanamide belongs to a broader class of primary amino acid derivatives with similar structural features. Comparative analysis reveals important structure-activity relationships:

Table 5: Comparison with Related Compounds

| Compound | Structural Difference | Notable Properties |

|---|---|---|

| N-cyclopentyl-3-methylbutanamide | Lacks the amino group at alpha position | Different biological target profile |

| (2S)-2-amino-N-cyclopentyl-3-methylbutanamide | Opposite stereochemistry | Similar but potentially different efficacy |

| 2-Amino-N-cyclopentyl-3-methylbutanamide hydrochloride | Salt form | Improved solubility profile |

These comparisons highlight the importance of both the amino group and the specific stereochemistry for the compound's biological activity .

Current Research Status and Future Perspectives

Research Activity

Current research on (2R)-2-amino-N-cyclopentyl-3-methylbutanamide includes:

-

Further characterization of pharmacological properties

-

Exploration of structure-activity relationships

-

Investigation of specific molecular targets

-

Development of optimized synthetic routes

Future Research Directions

Several promising research directions may enhance understanding of this compound:

-

Detailed mechanistic studies to elucidate precise mode of action

-

Clinical studies to assess efficacy in specific disease models

-

Formulation development for improved delivery

-

Investigation of combination therapies with existing treatments

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume